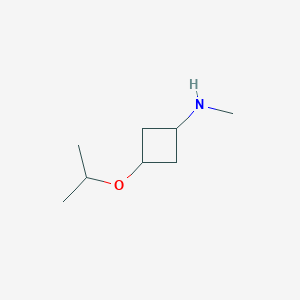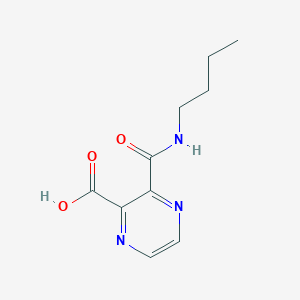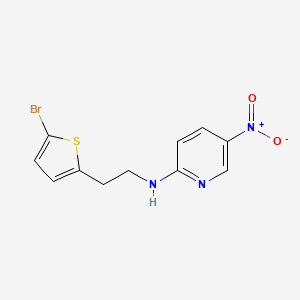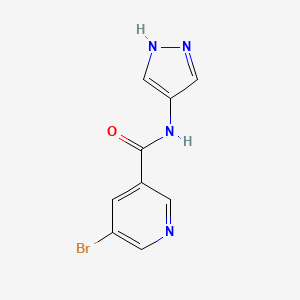![molecular formula C11H11I B14915011 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is an organic compound with the molecular formula C₁₁H₁₁I. It is a derivative of cyclobuta[f]indene, characterized by the presence of an iodine atom at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the iodination of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds.
Chemical Biology: It is used in studies involving molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is primarily related to its reactivity in chemical reactions. The iodine atom at the 3-position makes it a versatile intermediate in various organic transformations. The compound can interact with different molecular targets and pathways, depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the iodine substituent and has different reactivity.
3-Bromo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Contains a chlorine atom at the 3-position.
Uniqueness
The presence of the iodine atom in 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene imparts unique reactivity and properties compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C11H11I |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
2-iodotricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H11I/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5H2 |
Clave InChI |
UKNBNUATAGXJDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CC3)C(=C2C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)






![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

